molecular formula C16H25BO3 B6276031 2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2612277-43-5

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6276031
CAS No.: 2612277-43-5
M. Wt: 276.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxyphenyl ethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the reaction is facilitated by the robustness of the palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like DMF or THF, temperatures ranging from room temperature to 80°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Utilized in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[2-(4-ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethoxyphenyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where electronic effects play a crucial role.

Properties

CAS No.

2612277-43-5

Molecular Formula

C16H25BO3

Molecular Weight

276.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.